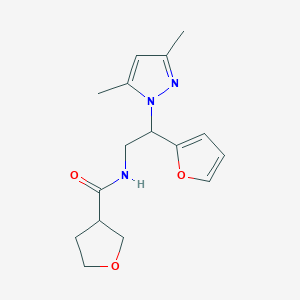

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide often involves multistep chemical reactions that incorporate furanyl and pyranyl derivatives, as well as pyrazole scaffolds. For instance, the reaction of silylated imidazole and pyrazole carboxamides with chlorotetrahydrofuran can yield tetrahydrofuran-2-yl derivatives, showcasing the complexity and versatility in synthesizing such compounds (Earl & Townsend, 1979). The synthesis routes can be tailored to introduce specific functional groups, enabling the targeted exploration of chemical and physical properties.

Molecular Structure Analysis

The molecular structure of compounds containing furan and pyrazole moieties, such as N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide, is characterized by spectroscopic methods like FT–IR, 1H NMR, and UV–visible analyses. These techniques provide insights into the molecular interactions, such as hydrogen bonding and electronic configurations, which are crucial for understanding the compound's reactivity and stability. Quantum chemical calculations, including molecular electrostatic potential (MEP) and natural bond orbital (NBO) interactions, offer further elucidation of the molecular structure and its implications for chemical behavior (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

Compounds with structures similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide participate in a range of chemical reactions, contributing to their versatile chemical properties. These reactions include aldol condensation, cyclization, and condensation reactions that yield a variety of heterocyclic compounds. Such reactivity is pivotal for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The presence of functional groups like carboxamide allows for further functionalization and modification, enhancing the compound's utility in various chemical contexts (El-Essawy & Rady, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Antileukemic Activities

Research on furanyl and pyranyl derivatives, including those related to the chemical structure , has shown their synthesis from reactions with silylated compounds and tested for antileukemic activity. These derivatives were compared to ribosyl derivatives of similar compounds, indicating the exploration of their potential therapeutic applications (Earl & Townsend, 1979).

Synthesis of Thio- and Furan-fused Heterocycles

The synthesis of a novel class of compounds incorporating furan-fused heterocycles has been reported, starting from corresponding acid derivatives. This research illustrates the chemical flexibility and potential pharmaceutical relevance of these compounds, demonstrating advanced synthetic techniques and possible applications in drug discovery (Ergun et al., 2014).

Amplification of Phleomycin

Studies have also explored the condensation of certain compounds to yield derivatives with pyridinyl, furanyl, and other substituents, showing how these compounds can serve as amplifiers of phleomycin against specific bacteria. This application highlights the potential of these chemical structures in enhancing the efficacy of existing antimicrobial agents (Brown & Cowden, 1982).

Antimicrobial and Anticancer Activities

Further research into the chemical space surrounding N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide has led to the discovery of compounds with significant antimicrobial and anticancer activities. These studies involve the synthesis of pyridines, thioamides, and other derivatives, assessing their biological activities and offering insights into their potential as therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11-8-12(2)19(18-11)14(15-4-3-6-22-15)9-17-16(20)13-5-7-21-10-13/h3-4,6,8,13-14H,5,7,9-10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZDYOVEWOTROB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2CCOC2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)

![6-[5-(1-Methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)